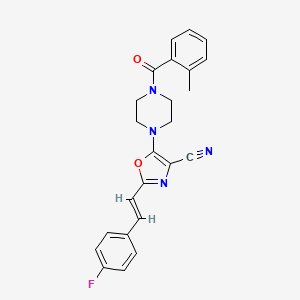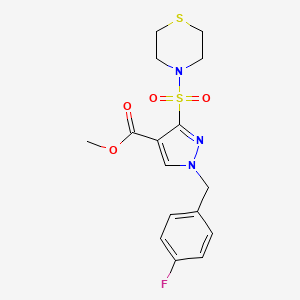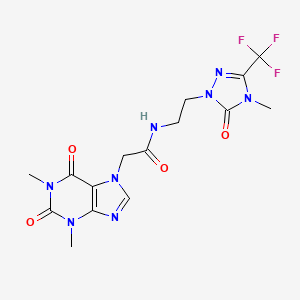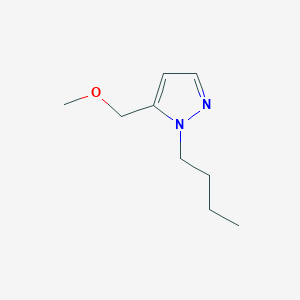![molecular formula C15H12F3NOS2 B2523678 3-(2-[4-(Trifluormethyl)phenyl]-1,3-thiazolidin-3-yl)-1-(thiophen-2-yl)propan-1-on CAS No. 1023484-14-1](/img/structure/B2523678.png)
3-(2-[4-(Trifluormethyl)phenyl]-1,3-thiazolidin-3-yl)-1-(thiophen-2-yl)propan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is a useful research compound. Its molecular formula is C15H12F3NOS2 and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie die hier vorliegende Verbindung, stehen aufgrund ihres Potenzials als biologisch aktive Verbindungen im Fokus vieler Wissenschaftler . Sie spielen eine entscheidende Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie verwendet, insbesondere als Korrosionsschutzmittel . Dies deutet darauf hin, dass die Verbindung ein Potenzial für Anwendungen in diesem Bereich haben könnte.
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Entwicklung organischer Halbleiter . Dies deutet darauf hin, dass die Verbindung zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden könnte.
Organische Leuchtdioden (OLEDs)
Die Verbindung könnte bei der Herstellung von organischen Leuchtdioden (OLEDs) Anwendung finden . Thiophenderivate sind dafür bekannt, in diesem Bereich verwendet zu werden, was auf potenzielle Einsatzmöglichkeiten der Verbindung hindeutet.
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften, wie z. B. Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und anti-atherosklerotische Eigenschaften . Dies deutet darauf hin, dass die Verbindung ein Potenzial für therapeutische Anwendungen haben könnte.
Zytoschutzaktivitäten
Die Verbindung könnte zytoschutzaktivitäten aufweisen. Zum Beispiel haben Phenyl(thiophen-2-yl)methanonderivate in vitro zytoschutzaktivitäten gegen H2O2-induzierte Schädigung an menschlichen Nabelschnurvenen-Endothelzellen (HUVECs) gezeigt .
Wirkmechanismus
Target of Action
Compounds containing thiophene and thiazolidine rings are known to exhibit a broad range of biological activities . They may interact with various enzymes, receptors, or other proteins in the body.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects depending on the specific targets it interacts with .
Biochemische Analyse
Biochemical Properties
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to certain receptors, influencing their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound influences gene expression by acting on transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone involves binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s thiazolidinone moiety is particularly important for its binding affinity. It can inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. Furthermore, it can activate certain nuclear receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxicity, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs .
Metabolic Pathways
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s presence in the nucleus is particularly important for its effects on gene expression .
Eigenschaften
IUPAC Name |
thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS2/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZDJWDACNZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2523596.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523599.png)

![2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B2523602.png)
![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)
![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2523606.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2523612.png)

![1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2523614.png)
